molecular formula C7H12N2S B6597564 1,3-Dicyclopropyl-thiourea CAS No. 59814-70-9

1,3-Dicyclopropyl-thiourea

Cat. No.: B6597564
CAS No.: 59814-70-9
M. Wt: 156.25 g/mol
InChI Key: WAYCPTONHUPFFR-UHFFFAOYSA-N
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Description

1,3-Dicyclopropyl-thiourea is a chemical compound supplied for research and development purposes. Thiourea derivatives, particularly those incorporating a cyclopropyl group, are subjects of significant interest in various scientific fields due to their diverse biological and chemical properties. The cyclopropyl motif is a valuable structural component in medicinal chemistry, known to influence a molecule's potency, metabolic stability, and target specificity . Research into structurally related cyclopropyl thiourea compounds has demonstrated potential in areas such as antimicrobial activity, and inhibition of enzymes like α-amylase and proteinase K . Furthermore, thiourea derivatives are extensively studied in materials science for applications such as corrosion inhibition for metals in acidic environments, where they adsorb onto metal surfaces to form a protective layer . The specific stereochemistry of this compound, with the thiocarbonyl group flanked by two cyclopropyl rings, makes it a valuable intermediate and building block in organic synthesis and for the development of novel chemical entities. This product is intended for use by qualified research professionals in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure you review all safety data and handling protocols prior to use.

Properties

IUPAC Name

1,3-dicyclopropylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c10-7(8-5-1-2-5)9-6-3-4-6/h5-6H,1-4H2,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYCPTONHUPFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590227
Record name N,N'-Dicyclopropylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59814-70-9
Record name N,N'-Dicyclopropylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,3 Dicyclopropyl Thiourea and Its Analogues

General Thiourea (B124793) Synthesis Approaches Relevant to Dicyclopropyl Derivatives

The following table provides a summary of common synthetic methods applicable to the formation of 1,3-Dicyclopropyl-thiourea.

MethodKey ReagentsBrief Description
TCDI Reaction Thiocarbonyl Diimidazole (TCDI), AminesA two-step, one-pot reaction where an amine first reacts with TCDI, followed by the addition of a second amine. chinesechemsoc.orgtandfonline.com
Nucleophilic Substitution Alkyl Halides, Thiourea; Urea (B33335), Lawesson's ReagentInvolves the attack of a nucleophile on a suitable electrophile, such as the thionation of urea or reaction with alkyl halides. pearson.combibliotekanauki.pl
Isothiocyanate Route Isothiocyanates, AminesA direct and highly efficient method involving the addition of an amine to an isothiocyanate. acs.orgnih.gov
Cyclization Reactions Thioureas, Dihalides/AlkynesFormation of heterocyclic systems where the thiourea moiety is incorporated into a ring structure. organic-chemistry.orgacs.org

The use of 1,1'-Thiocarbonyldiimidazole (TCDI) is a mild and effective method for synthesizing both symmetrical and unsymmetrical thioureas. cdnsciencepub.com The reaction proceeds in a stepwise manner. First, an amine, such as cyclopropylamine (B47189), reacts with TCDI in an appropriate solvent like dichloromethane (B109758) or dimethylformamide (DMF) to form a reactive N-thiocarbonylimidazole intermediate. google.com This intermediate is then treated with a second equivalent of amine. For the synthesis of a symmetrical thiourea like this compound, two equivalents of cyclopropylamine would be reacted with one equivalent of TCDI. Alternatively, adding a different amine in the second step allows for the creation of unsymmetrical analogues. tandfonline.comacs.org This method is widely used in the preparation of poly(thiourea)s and various heterocyclic thiourea derivatives. chinesechemsoc.org

Nucleophilic substitution offers several pathways to thiourea derivatives. One classical approach involves the reaction of thiourea, acting as a nucleophile, with an alkyl halide to form an S-alkylisothiouronium salt. pearson.com While this is often a route to thiols, the underlying reactivity is fundamental.

A more direct method for forming the thiourea core is the thionation of the corresponding urea (1,3-dicyclopropylurea) using a sulfur-transfer agent. Lawesson's reagent is commonly employed for this purpose, where it facilitates a nucleophilic substitution reaction, replacing the carbonyl oxygen with sulfur. bibliotekanauki.plresearchgate.net This one-step sulfuration method has been reported for the synthesis of thiourea from urea, with optimal conditions identified to improve yield. bibliotekanauki.plresearchgate.net Furthermore, substituted thioureas can themselves act as nucleophiles in substitution reactions to generate other derivatives. unair.ac.idfip.org

The reaction between an isothiocyanate and a primary or secondary amine is one of the most direct and widely used methods for synthesizing N,N'-disubstituted thioureas. To synthesize this compound via this route, cyclopropyl (B3062369) isothiocyanate would be treated with cyclopropylamine. The lone pair of the amine nitrogen performs a nucleophilic attack on the electrophilic carbon of the isothiocyanate group (-N=C=S), leading to the thiourea product. acs.org

This method's efficiency and the commercial availability of a wide range of isothiocyanates make it highly versatile. The isothiocyanate itself can be generated in situ from various precursors, such as through the isomerization of thiourea at high temperatures or via reactions involving chloroximes and immobilized thiourea reagents in flow chemistry setups. nih.govnasa.gov This approach is also central to creating macrocyclic peptide binders where an isothiocyanate group acts as a crosslinker. chemrxiv.org

While not a direct route to this compound itself, cyclization reactions involving a thiourea moiety are critical for generating a vast array of heterocyclic analogues. In these reactions, a pre-formed thiourea acts as a dinucleophile, reacting with bifunctional electrophiles to form rings. For instance, N,N'-disubstituted thioureas can undergo cyclization with donor-acceptor oxiranes to yield trans-dihydropyrimidines in a domino process. acs.org

Another significant application is the Hantzsch thiazole (B1198619) synthesis and its variations, where thiourea reacts with α-haloketones or their equivalents. organic-chemistry.org Domino alkylation-cyclization reactions of thioureas with propargyl bromides under microwave irradiation provide a rapid and high-yield synthesis of 2-aminothiazoles. organic-chemistry.org Chiral thiourea organocatalysts can also promote asymmetric domino Michael-cyclization reactions to produce complex spirocyclic oxindoles. bohrium.com

Strategies for Incorporating Cyclopropyl Moieties into Thiourea Frameworks

The cyclopropyl ring is a valuable structural motif in medicinal chemistry, known as a "bioisostere" for other groups like isopropyl or phenyl, which can improve metabolic stability and binding characteristics. iris-biotech.de The incorporation of this strained ring onto a thiourea scaffold is typically achieved by using cyclopropyl-containing starting materials.

The most straightforward strategy for synthesizing this compound is to employ cyclopropylamine as the key precursor. This can be accomplished through several of the general methods described above:

Reaction with a Thiocarbonyl Source: Reacting two equivalents of cyclopropylamine with a thiocarbonyl transfer reagent like thiophosgene (B130339) (CSCl₂) or the safer alternative, TCDI.

Reaction of Cyclopropylamine with Cyclopropyl Isothiocyanate: This provides a highly direct and clean route to the symmetrical product.

The synthesis of the required cyclopropyl isothiocyanate precursor itself is a key step, which can be prepared from cyclopropylamine. The incorporation of cyclopropyl groups can also be achieved through more complex, multi-step sequences. For example, methods like the iodine/DBU-mediated cyclization of 1,5-diketones can generate substituted cyclopropanes, which could then be chemically elaborated into amines and subsequently into thioureas. nih.gov Furthermore, thiourea-catalyzed Michael Initiated Ring Closure (MIRC) reactions are powerful tools for constructing functionalized cyclopropane (B1198618) rings, offering pathways to complex analogues. rsc.orgnih.gov

Derivatization and Functionalization of this compound Scaffolds

Derivatization is the process of chemically modifying a compound to produce a new one with properties better suited for a specific application, such as enhancing analytical detection or creating analogues with improved biological activity. taylorandfrancis.comnih.gov The this compound scaffold offers several sites for functionalization, allowing for the generation of a diverse library of related compounds.

The reactivity of the thiourea moiety is the primary handle for derivatization:

Nucleophilic Substitution: The bromine atom on a compound like 1-(5-Bromopyridin-2-yl)-3-cyclopropyl-thiourea can be replaced by various nucleophiles. evitachem.com

Condensation Reactions: The thiourea can react with aldehydes or ketones to form thiazolidine (B150603) derivatives. evitachem.com

Metal Complexation: The sulfur atom readily coordinates with transition metals, a property that can be used to form complexes with unique activities. evitachem.com

[3+2] Cycloaddition: Thiourea can participate as a component in domino processes, such as in cycloadditions with donor-acceptor cyclopropanes to yield 2-amino-dihydrothiophenes. sci-hub.se

The cyclopropyl rings themselves, while generally stable, can undergo ring-opening reactions under specific conditions. For instance, treatment of cyclopropylamines with N-Iodosuccinimide (NIS) can lead to a ring-opened, difunctionalized product, which provides a new platform for further derivatization. sci-hub.se The ability to functionalize such scaffolds is crucial for developing complex molecular architectures for applications in materials science and medicinal chemistry. acs.orgacs.orgmdpi.com

Acyl Thiourea Formation

Acyl thioureas are a significant class of derivatives accessible from a parent thiourea. The general synthesis involves the reaction of a thiourea with an acylating agent, typically an acyl chloride or anhydride, in the presence of a base. For this compound, this would involve the acylation of one of the nitrogen atoms.

A pertinent example is the synthesis of thiophene (B33073) formyl thiourea derivatives. In one study, 1-cyclopropyl-3-(4,5-dimethylthiophene-3-carbonyl)thiourea was synthesized. sioc-journal.cn This process starts with the synthesis of a thiophene carboxylate, which is then converted to an isothiocyanate and subsequently reacted with cyclopropylamine to yield the final acyl thiourea product. sioc-journal.cn This demonstrates a pathway to N-acyl-N'-cyclopropyl thioureas, which are structural analogues of acylated this compound.

Acyl thiourea derivatives containing a difluoromethyl pyrazole (B372694) moiety have also been synthesized and shown to possess fungicidal and antibacterial properties. researchgate.net These syntheses highlight the role of acyl thioureas as a versatile scaffold in medicinal and agrochemical research. researchgate.netacs.org The combination of carbonyl and thiocarbonyl groups in acyl thioureas provides unique physicochemical properties that are beneficial for creating coordination complexes and as intermediates for synthesizing various heterocyclic compounds. mdpi.com

ReactantsProductReaction TypeSignificanceReference
Thiophene-3-carbonyl isothiocyanate and Cyclopropylamine1-cyclopropyl-3-(4,5-dimethylthiophene-3-carbonyl)thioureaAcylation/AminationDemonstrates synthesis of a cyclopropyl-containing acyl thiourea with potential biological activity. sioc-journal.cn
N,N'-di-Boc-thiourea and various nucleophiles (amines, alcohols)Thioacyl compoundsThioacylationProvides a mild method for creating thiocarbonyl compounds using a protected thiourea as a thioacylating agent. organic-chemistry.org
Benzoylisothiocyanate and primary aminesN-benzoyl-N'-substituted thioureasCondensationA common route to synthesize a wide range of benzoylthiourea (B1224501) derivatives. researchgate.net

Heterocyclic Annulation (e.g., Thiazole, Thiadiazole, Triazole)

This compound serves as a valuable building block for the synthesis of various nitrogen- and sulfur-containing heterocycles. The thiourea moiety can undergo cyclization reactions with appropriate bifunctional reagents to form stable ring systems.

Thiazole Synthesis The most common method for synthesizing thiazoles from thioureas is the Hantzsch thiazole synthesis. youtube.com This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. youtube.comorganic-chemistry.org In the case of this compound, reaction with an α-haloketone (like 2-bromoacetophenone) in a suitable solvent such as ethanol (B145695) would lead to the formation of a 2-(dicyclopropylamino)thiazole derivative. The reaction proceeds via an initial S-alkylation of the thiourea, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com Modern variations of this synthesis can be performed under microwave irradiation to achieve high yields in shorter reaction times. organic-chemistry.org

Thiadiazole Synthesis Thiourea derivatives are precursors for both 1,2,4- and 1,3,4-thiadiazoles.

1,2,4-Thiadiazoles: These can be synthesized via the intramolecular oxidative S-N bond formation of imidoyl thioureas. organic-chemistry.org This method is efficient, metal-free, and proceeds under mild conditions.

1,3,4-Thiadiazoles: The synthesis of 2,5-diamino-1,3,4-thiadiazole (B1295027) derivatives can be achieved by reacting N,N′-disubstituted hydrazinecarbothioamides (dithiobiureas) with reagents like tetrachlorobenzoquinone. mdpi.com Furthermore, thioureas containing a 1,3,4-thiadiazole (B1197879) ring have been synthesized by reacting 2-amino-1,3,4-thiadiazoles with p-toluenesulfonyl isocyanate. nih.gov These hybrid molecules often exhibit significant biological activities. nih.govbohrium.com

Triazole Synthesis Thiourea and its derivatives are also key starting materials for 1,2,4-triazoles. A series of novel urea and thiourea derivatives containing 1,2,4-triazole (B32235) moieties were synthesized by reacting thiocarbohydrazide (B147625) with substituted thioureas in a heated oil bath. nih.gov Another approach involves the synthesis of 1,2,4-triazole-linked urea and thiourea conjugates, which have been evaluated for their cytotoxic properties. nih.gov These syntheses often involve the reaction of a thiourea or a related precursor like a thiosemicarbazide (B42300) with a one-carbon synthon or through a cyclization reaction.

HeterocycleGeneral MethodReactants with ThioureaSignificanceReference
ThiazoleHantzsch Synthesisα-HaloketonesClassic and reliable method for forming 2-aminothiazole (B372263) derivatives. youtube.comorganic-chemistry.org
1,3,4-ThiadiazoleCyclizationHydrazinecarbothioamides, p-toluenesulfonyl isocyanateCreates hybrid molecules with potential anticancer and antimicrobial activities. mdpi.comnih.govnih.gov
1,2,4-ThiadiazoleOxidative S-N bond formationImidoyl thioureasMetal-free and efficient synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles. organic-chemistry.org
1,2,4-TriazoleCyclization/CondensationThiocarbohydrazideAccess to triazole-thiourea conjugates with a range of biological activities. nih.govnih.gov

Unsymmetrical Thiourea Synthesis

While this compound is a symmetrical molecule, the synthesis of its unsymmetrical analogues, such as N-cyclopropyl-N'-aryl-thiourea, is of significant interest. These compounds allow for the exploration of structure-activity relationships by modifying one substituent while keeping the cyclopropyl group constant.

Several methods are available for the synthesis of unsymmetrical thioureas:

Reaction of Amines with Isothiocyanates: This is the most common approach. For instance, cyclopropylamine can be reacted with a variety of aryl or alkyl isothiocyanates to produce the desired unsymmetrical thiourea. researchgate.net This reaction is typically high-yielding and proceeds under mild conditions.

Condensation with Carbon Disulfide: A simple condensation between a primary amine (e.g., cyclopropylamine) and a second, different primary amine with carbon disulfide in an aqueous medium can produce unsymmetrical thioureas. organic-chemistry.org

From Protected Isothiocyanates: N,N'-di-Boc-substituted thiourea can act as a thioacylating agent when activated. organic-chemistry.org Reaction with one equivalent of cyclopropylamine followed by deprotection and reaction with a different amine would provide a route to unsymmetrical derivatives.

Coupling Reagents: EDCI-mediated guanylation of amines with substituted thioureas provides a pathway to related guanidine (B92328) structures and highlights modern coupling strategies. thieme-connect.com A similar approach could be adapted for thiourea synthesis. For example, the synthesis of unsymmetrical ureas has been achieved by coupling amides and amines using the hypervalent iodine reagent PhI(OAc)2, a method that could potentially be applied to thiourea synthesis. researchgate.netmdpi.com

MethodKey ReagentsExample Reactants for Cyclopropyl AnalogueAdvantagesReference
Amine + IsothiocyanateIsothiocyanateCyclopropylamine + Phenyl isothiocyanateHigh yields, mild conditions, readily available starting materials. researchgate.net
CondensationCarbon DisulfideCyclopropylamine + Aniline + CS₂Simple, one-pot procedure in aqueous medium. organic-chemistry.org
Coupling Agent MediatedPhI(OAc)₂, EDCIAmide/Thiourea precursor + CyclopropylamineAvoids the use of toxic isothiocyanates, mild conditions. thieme-connect.comresearchgate.netmdpi.com

Structural Characterization and Elucidation

Spectroscopic Analysis of 1,3-Dicyclopropyl-thiourea and Derivatives

Spectroscopic techniques are fundamental in determining the structural framework of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

For a comprehensive analysis, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning proton and carbon signals and confirming the connectivity within the this compound molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=S-~180-190
N-CH~3.0-3.5~30-40
CH (cyclopropyl)~0.5-1.0~5-15
CH₂ (cyclopropyl)~0.2-0.8~3-10

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H, C-H, C-N, and C=S bonds.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch3200-3400
C-H stretch (cyclopropyl)3000-3100
C-N stretch1200-1350
C=S stretch1000-1200

Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula (C₇H₁₂N₂S). The fragmentation pattern observed in the mass spectrum would offer additional structural information by revealing stable fragments of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions associated with the thiourea (B124793) chromophore. The position and intensity of these bands are influenced by the solvent polarity.

X-ray Crystallography for Molecular and Supramolecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction

A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information at the atomic level. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the supramolecular architecture.

Table 3: Key Structural Parameters Obtainable from Single-Crystal X-ray Diffraction of this compound

ParameterDescription
Crystal SystemThe symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements of the unit cell.
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
Bond LengthsThe distances between bonded atoms (e.g., C=S, C-N, C-C).
Bond AnglesThe angles between three connected atoms (e.g., N-C-N, H-N-C).
Torsion AnglesThe dihedral angles that describe the conformation of the molecule.
Hydrogen BondingDetails of intermolecular N-H···S hydrogen bonds.

Note: The successful application of this technique is contingent upon the ability to grow single crystals of sufficient quality.

Following a comprehensive search of available scientific literature, it has been determined that there are no published research articles detailing the specific structural characterization of the chemical compound “this compound” that would fulfill the requirements of the requested article outline.

The search for data on the polymorphism, crystal packing, intermolecular hydrogen bonding patterns, and Hirshfeld surface analysis of this compound did not yield any specific experimental or theoretical studies. While extensive research exists for other thiourea derivatives, this information is not applicable to the specific compound as per the user's strict instructions.

Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables for “this compound” at this time. Further experimental research and publication in peer-reviewed journals would be necessary to provide the specific data needed to address the outlined topics.

Computational and Theoretical Investigations

Mechanistic Studies of Reactions Involving 1,3 Dicyclopropyl Thiourea

Elucidation of Reaction Pathways and Intermediates

The reaction pathways involving 1,3-dicyclopropyl-thiourea are often complex, proceeding through a series of intermediates. A significant area of study is its participation in cycloaddition reactions with donor-acceptor (D-A) cyclopropanes. In such reactions, the thiourea (B124793) derivative can act as a nucleophile, initiating a cascade of events that lead to the formation of heterocyclic compounds.

One plausible pathway, analogous to Lewis acid-catalyzed reactions of thioureas with D-A cyclopropanes, involves the initial ring-opening of the cyclopropane (B1198618). wikipedia.org This is often the rate-determining step and can proceed through either an S(_N)1 or S(_N)2-type mechanism. The resulting intermediate is a zwitterionic species that is stabilized by the electron-withdrawing groups of the original cyclopropane. This intermediate then undergoes further reaction with the this compound.

Preliminary mechanistic studies on similar systems suggest a sequential [3+2] cycloaddition/deamination/decarboxylation process. researchgate.net In this pathway, the thiourea first engages in a cycloaddition with the opened cyclopropane. Subsequent elimination of an amine moiety and a carboxyl group leads to the final product. The specific nature of the intermediates and the exact sequence of events can be influenced by reaction conditions, such as the choice of catalyst and solvent.

Table 1: Plausible Intermediates in the Reaction of this compound with a Donor-Acceptor Cyclopropane

IntermediateDescriptionRole in the Reaction Pathway
Zwitterionic IntermediateFormed upon the ring-opening of the donor-acceptor cyclopropane.The initial electrophilic species that reacts with the thiourea.
Thiuronium IntermediateFormed after the nucleophilic attack of the thiourea sulfur on the zwitterionic intermediate.A key intermediate leading to the formation of the heterocyclic ring.
Cyclic IntermediateFormed through an intramolecular cyclization of the thiuronium intermediate.Precursor to the final product after subsequent rearrangement or elimination steps.

Role of the Thiourea Moiety in Catalytic Cycles

The thiourea moiety is a versatile functional group in catalysis, primarily due to its ability to act as a hydrogen-bond donor. libretexts.org In reactions involving this compound, the two N-H protons can form strong hydrogen bonds with electrophilic substrates, thereby activating them towards nucleophilic attack. This dual hydrogen-bonding capability is a key feature of thiourea-based organocatalysis. libretexts.org

In a typical catalytic cycle, the this compound will first associate with the substrate through hydrogen bonding. This interaction polarizes the substrate, making it more susceptible to reaction. For instance, in a Michael addition, the thiourea can activate an α,β-unsaturated carbonyl compound, facilitating the addition of a nucleophile. libretexts.org Once the reaction has occurred, the product dissociates from the thiourea catalyst, regenerating it for the next catalytic cycle.

The dicyclopropyl substituents can influence the catalytic activity through steric and electronic effects. The bulky cyclopropyl (B3062369) groups can create a specific chiral pocket around the hydrogen-bonding site, which can be exploited for enantioselective catalysis. Furthermore, the electronic properties of the cyclopropyl groups can modulate the acidity of the N-H protons, thereby fine-tuning the catalytic activity of the thiourea.

Table 2: Key Interactions of the Thiourea Moiety in a Catalytic Cycle

Type of InteractionDescriptionEffect on Reactivity
Hydrogen BondingThe N-H protons of the thiourea form hydrogen bonds with the substrate.Activates the substrate by increasing its electrophilicity.
Substrate BindingThe thiourea and substrate form a transient complex.Orients the substrate for a specific reaction pathway.
Product ReleaseThe product dissociates from the thiourea.Regenerates the catalyst for subsequent cycles.

Cyclopropanation Mechanisms

While this compound is itself a cyclopropyl-containing molecule, it can also be involved in the formation of new cyclopropane rings, a process known as cyclopropanation. wikipedia.org The thiourea derivative can act as a ligand for a metal catalyst or as an organocatalyst to facilitate the transfer of a carbene or a carbene equivalent to an alkene.

In metal-catalyzed cyclopropanation, the thiourea can coordinate to the metal center, modifying its steric and electronic properties. This can influence the efficiency and stereoselectivity of the cyclopropanation reaction. For example, in a Simmons-Smith type reaction, a chiral thiourea derivative could potentially be used to induce enantioselectivity in the formation of the cyclopropane ring.

As an organocatalyst, this compound could potentially activate a suitable carbene precursor through hydrogen bonding. This would facilitate the release of the carbene, which could then react with an alkene to form the cyclopropane. The stereochemical outcome of such a reaction would be influenced by the structure of the thiourea catalyst and the reaction conditions.

Applications in Catalysis and Organic Synthesis

1,3-Dicyclopropyl-thiourea as a Synthon in Complex Molecule Synthesis

Role in Carbon-Carbon Bond Formation Reactions

extensive literature search for the application of this compound in carbon-carbon bond formation reactions did not yield specific research findings or detailed data. While the broader class of thiourea (B124793) derivatives has been investigated for its utility in various catalytic processes, including palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, no scholarly articles or dedicated studies were identified that specifically document the use of this compound as a catalyst or ligand in these transformations.

Thiourea derivatives, in general, are recognized for their ability to act as organocatalysts or as ligands for transition metals, facilitating a range of organic syntheses. Their catalytic activity often stems from the ability of the thiourea moiety to form hydrogen bonds, thereby activating substrates, or to coordinate with metal centers, influencing the efficiency and selectivity of the reaction.

Despite the known catalytic potential of the thiourea scaffold, there is a notable absence of published research detailing the specific role and efficacy of the dicyclopropyl-substituted variant in the formation of carbon-carbon bonds. Consequently, no data tables on reaction conditions, yields, or substrate scope for reactions catalyzed by this compound can be provided. Further research would be necessary to explore and characterize the potential applications of this particular compound in the field of organic synthesis and catalysis.

Ligand Chemistry and Coordination Compounds

Metal Complexation by 1,3-Dicyclopropyl-thiourea Derivatives

Thiourea (B124793) derivatives are exceptional ligating agents that form stable complexes with a large number of transition metals. tandfonline.com The nitrogen and sulfur atoms in the thiourea backbone act as donor sites, facilitating coordination with metal ions. The specific properties of the substituents on the nitrogen atoms, such as the cyclopropyl (B3062369) groups in this compound, can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and geometry of the resulting metal complexes.

Thiourea-based ligands exhibit remarkable versatility in their coordination behavior due to the presence of both nucleophilic sulfur and nitrogen atoms. mdpi.comnih.gov This allows for various binding modes with metal ions.

Common coordination modes include:

Monodentate Coordination: The ligand coordinates to the metal center exclusively through the sulfur atom. mdpi.comuobasrah.edu.iq This is a very common mode, particularly for soft metal ions.

Bidentate Chelation: The ligand forms a stable ring structure by coordinating to the metal ion through both a sulfur and a nitrogen atom. mdpi.comnih.gov This mode often involves deprotonation of one of the N-H groups.

Bridging Coordination: The thiourea ligand can bridge two metal centers, with the sulfur atom coordinating to both.

The presence of hydrogen bonding NH moieties can also play a significant role in the structure and stability of these complexes. nih.govksu.edu.tr The specific mode of coordination is influenced by factors such as the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituents on the thiourea ligand.

The synthesis of metal complexes with thiourea derivatives is typically straightforward. A common method involves the reaction of the thiourea ligand with a metal salt, such as a copper(II) halide or acetate (B1210297), in a suitable solvent like ethanol (B145695) or methanol. nih.govechemcom.com The resulting complexes can then be isolated as crystalline solids.

For example, the synthesis of a generic Cu(II) complex can be represented as: 2 L + CuX₂ → [Cu(L)₂X₂] (where L = thiourea ligand, X = halide or other anion)

Characterization of these newly synthesized complexes is performed using a variety of analytical techniques:

Elemental Analysis (CHN): Confirms the empirical formula of the complex. ukm.my

Infrared (IR) Spectroscopy: Provides evidence of coordination by showing shifts in the vibrational frequencies of key functional groups, such as the C=S and N-H bonds. mdpi.comukm.my

NMR Spectroscopy (¹H and ¹³C): Used to elucidate the structure of the complexes in solution. Shifts in the signals for protons and carbons near the donor atoms indicate coordination. nih.govukm.mymdpi.com

UV-Visible Spectroscopy: Gives information about the electronic transitions within the complex and helps in determining its geometry. ksu.edu.trechemcom.com

Single-Crystal X-ray Diffraction: Provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. mdpi.com

Spectroscopic and Magnetic Properties of Coordination Complexes

The coordination of this compound to a metal center induces significant changes in its spectroscopic properties. These changes are crucial for confirming complex formation and determining the coordination mode.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: Upon complexation through the sulfur atom, a shift in the ν(C=S) stretching frequency to a lower wavenumber is typically observed. mdpi.com If coordination also involves a nitrogen atom, the ν(N-H) band will also shift. ksu.edu.tr

NMR Spectroscopy: In the ¹H NMR spectrum, the signal for the N-H protons often shifts upon coordination. mdpi.com In the ¹³C NMR spectrum, the resonance for the C=S carbon experiences a noticeable shift, providing strong evidence of sulfur-metal bond formation. nih.govmdpi.com

UV-Visible Spectroscopy: The electronic spectra of Cu(II) complexes, for instance, can provide insights into the coordination geometry. The position and intensity of d-d transition bands are characteristic of specific geometries, such as square planar or distorted octahedral. echemcom.com

Magnetic Properties: Magnetic susceptibility measurements are particularly useful for characterizing complexes of paramagnetic metal ions like Cu(II) (d⁹ configuration). The effective magnetic moment (µ_eff) can be calculated from these measurements. For Cu(II) complexes, the µ_eff value typically falls in the range of 1.73–2.20 B.M. ukm.my Values within this range for mononuclear Cu(II) complexes suggest the presence of one unpaired electron and can help infer the coordination geometry, with values between 1.23-2.21 B.M. often indicating a square planar geometry. ukm.my

The table below summarizes typical spectroscopic shifts observed upon the complexation of thiourea ligands.

Spectroscopic TechniqueKey Functional GroupTypical Observation Upon ComplexationInference
IR SpectroscopyC=S (Thione)Shift to lower frequencyCoordination via Sulfur atom mdpi.com
IR SpectroscopyN-HShift in frequency and/or broadeningCoordination via Nitrogen atom or H-bonding involvement ksu.edu.tr
¹³C NMR SpectroscopyC=S (Thione)Significant chemical shift changeCoordination via Sulfur atom mdpi.com
¹H NMR SpectroscopyN-HChemical shift changeChange in electronic environment upon complexation mdpi.com

Biological Significance of Thiourea-Metal Complexes

Thiourea derivatives and their metal complexes are of significant interest due to their wide range of biological activities. ksu.edu.trresearchgate.net While the free thiourea ligands can be biologically active, their coordination to a metal center often enhances this activity. nih.govukm.my

Research on various thiourea-metal complexes has demonstrated promising results in several areas:

Anticancer Activity: Many thiourea complexes, particularly those of gold, silver, copper, and nickel, have shown potent cytotoxic activity against various cancer cell lines. nih.govksu.edu.trresearchgate.net The coordination of the metal is often crucial, as it can trigger significant cytotoxicity where the free ligand shows little to none. researchgate.net For instance, certain copper(II) complexes of azomethine thiourea ligands have exhibited significant in vitro cytotoxic activity against human cancer cell lines like hepatocellular carcinoma (HepG-2) and human lung adenocarcinoma (A549). echemcom.com

Antibacterial and Antifungal Activity: Metal complexes of thiourea have been reported to possess antibacterial and antifungal properties. ksu.edu.trukm.my The enhanced activity of the complexes compared to the free ligands is a commonly observed phenomenon. ukm.my

Other Biological Activities: Thiourea derivatives have also been investigated for herbicidal, insecticidal, antiviral, and antioxidant properties. researchgate.netresearchgate.net

The biological mechanism of action is complex and not fully elucidated but is thought to involve factors like the geometry of the complex, the nature of the metal ion, and the ability of the complex to interact with biological macromolecules such as DNA.

The table below presents examples of cytotoxic activity for some thiourea-metal complexes against specific cancer cell lines.

Complex TypeCancer Cell LineActivity Metric (IC₅₀)Reference
[Cu(II)LCl] (azomethine thiourea)HepG-2 (Hepatocellular carcinoma)2.41 µg/ml echemcom.com
[Cu(II)LCl] (azomethine thiourea)A549 (Human lung adenocarcinoma)1.88 µg/ml echemcom.com
NiL₂ complex (benzoyl thiourea)MCF-7 (Breast cancer)2.07 µM ksu.edu.tr

This demonstrates that metal complexes derived from the thiourea scaffold are promising candidates for further development as potential therapeutic agents. nih.govresearchgate.net

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Interactions Involving the Thiourea (B124793) Scaffold

The thiourea moiety is a powerful motif in establishing predictable hydrogen bonding patterns. The two N-H groups can act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group can act as a hydrogen bond acceptor. This dual functionality allows thiourea derivatives to form a variety of supramolecular structures, including self-assembled dimers, chains, and more complex networks.

In the context of 1,3-dicyclopropyl-thiourea, the N-H protons are acidic and capable of forming strong hydrogen bonds with suitable acceptors. Thioureas, in general, are more acidic than their urea (B33335) counterparts, making them stronger hydrogen-bond donors. wikipedia.org This enhanced acidity is attributed to the electronic properties of the thiocarbonyl group. wikipedia.org The hydrogen-bonding interactions of thiourea derivatives are fundamental to their application in organocatalysis, where they can activate substrates through hydrogen bonding. wikipedia.org

Table 1: Common Hydrogen Bonding Patterns in Thiourea Derivatives

Interaction Type Description
N-H···S A common motif where the N-H group of one thiourea molecule donates a hydrogen bond to the sulfur atom of a neighboring molecule, often leading to dimeric or catemeric structures.
N-H···O In the presence of an external hydrogen bond acceptor, such as a carbonyl group, the N-H groups of the thiourea can form strong hydrogen bonds.

Inclusion Chemistry: Clathrate Formation

Thiourea is well-known for its ability to form crystalline inclusion compounds, or clathrates, with a variety of guest molecules. taylorfrancis.com In these structures, the thiourea molecules self-assemble via hydrogen bonds to form a host lattice containing channels or cavities. These channels are typically larger than those formed by urea, allowing for the inclusion of bulkier guest molecules such as branched alkanes, cycloalkanes, and even organometallic compounds. taylorfrancis.com

The formation of a stable thiourea inclusion compound is dependent on a good steric fit between the host lattice and the guest molecule. While specific studies on clathrate formation with this compound as the host are not documented in the available literature, the principle of inclusion chemistry for thioureas is well-established. The size and shape of the cyclopropyl (B3062369) groups in this compound would undoubtedly influence the dimensions of the channels in its hypothetical host lattice, thereby determining the types of guest molecules it could potentially accommodate.

Table 2: Comparison of Urea and Thiourea Host Lattices for Inclusion Compounds

Host Molecule Typical Channel Cross-Section Preferred Guest Molecules
Urea Smaller Linear alkanes, fatty acids, and their derivatives

Molecular Recognition Phenomena

The capacity of thiourea derivatives for molecular recognition, particularly of anions, is a field of significant research interest. nih.govresearchgate.netnih.gov The two N-H groups of the thiourea moiety can act in concert to bind anions through hydrogen bonding. nih.govresearchgate.net This interaction is often highly selective, with the strength of the binding depending on the size, shape, and basicity of the anion.

Receptors based on the thiourea scaffold have been shown to exhibit strong affinity for anions such as fluoride (B91410), chloride, and dihydrogen phosphate. nih.gov The binding event can often be detected through various spectroscopic techniques, making these compounds useful as sensors. nih.gov While specific anion binding studies for this compound have not been reported, it is reasonable to infer that it would also exhibit anion binding capabilities, with the cyclopropyl groups potentially influencing the selectivity and binding strength through steric and electronic effects. The thiourea-based receptor L1, for example, shows a higher affinity for fluoride ions due to the anion's basicity, leading to strong hydrogen bonding interactions with the acidic thiourea groups. nih.gov

Table 3: Representative Anion Binding Affinities of a Thiourea-Based Receptor (L1) *

Anion Binding Trend
F⁻ Strongest
H₂PO₄⁻ Strong
Cl⁻ Moderate
HSO₄⁻ Moderate
Br⁻ Weaker
I⁻ Weaker
ClO₄⁻ Weakest
NO₃⁻ Weakest

Data is illustrative and based on a representative thiourea-based receptor (L1) to demonstrate typical binding trends. nih.gov

Role of Cyclopropyl Moieties in Supramolecular Assemblies

The cyclopropyl groups in this compound play a crucial role in defining its participation in supramolecular assemblies. These small, rigid rings have distinct steric and electronic properties that influence intermolecular interactions. scientificupdate.com

From a steric perspective, the cyclopropyl groups are more conformationally restricted than larger alkyl groups. This rigidity can help to preorganize the molecule for binding and can lead to more well-defined supramolecular structures. The compact nature of the cyclopropyl ring can also influence the packing of molecules in the solid state, potentially leading to the formation of specific crystal lattices.

Electronically, the cyclopropyl group possesses some degree of π-character in its C-C bonds, a consequence of its strained ring structure. wikipedia.org This can lead to interactions with other π-systems and can also modulate the acidity of the adjacent N-H protons. The use of cyclopropyl groups in medicinal chemistry has been shown to enhance metabolic stability and potency, in part due to these unique electronic features. scientificupdate.com In the context of supramolecular chemistry, these electronic effects could fine-tune the hydrogen bonding strength and molecular recognition capabilities of the thiourea scaffold. For instance, the cyclopropyl group can influence the conformation of peptides, which suggests it can also impact the geometry of supramolecular assemblies involving this compound. nih.gov

Advanced Analytical Methodologies for Research on 1,3 Dicyclopropyl Thiourea

Chromatographic Techniques (e.g., RP-HPLC for Quantitative Determination)

Chromatographic methods are essential for separating and quantifying 1,3-Dicyclopropyl-thiourea from reaction mixtures, impurities, or biological matrices. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a particularly powerful technique for the quantitative analysis of thiourea (B124793) derivatives due to its efficiency, sensitivity, and reproducibility. mdpi.commdpi.com

While specific RP-HPLC methods for this compound are not extensively detailed in publicly available literature, the general approach for related thiourea compounds can be described. A typical RP-HPLC method would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net Isocratic or gradient elution can be employed to achieve optimal separation. mdpi.comresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. researchgate.net

The development of a robust RP-HPLC method for this compound would require optimization of several parameters to achieve good resolution, symmetric peak shape, and a short run time.

Table 1: Illustrative RP-HPLC Parameters for Analysis of Thiourea Derivatives

ParameterTypical Conditions
Column C8 or C18, 5 µm particle size, e.g., (150mm × 4.6 mm)
Mobile Phase Acetonitrile/Methanol and a buffer (e.g., Ammonium acetate (B1210297) or Phosphate buffer)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 - 1.2 mL/min
Detection UV at a specific wavelength (e.g., 235 nm)
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Note: This table represents typical parameters for thiourea derivatives and would require specific optimization for this compound. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, this analysis is critical to confirm its empirical formula, C7H12N2S, and to establish its purity. chemicalbook.com The technique measures the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).

The experimental results from elemental analysis are compared against the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. For many newly synthesized thiourea derivatives, elemental analysis is a standard characterization method reported in scientific literature. mdpi.com

Table 2: Elemental Composition of this compound (C7H12N2S)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.01784.0753.80
HydrogenH1.0081212.0967.74
NitrogenN14.01228.0217.94
SulfurS32.07132.0720.53
Total 156.26 100.00

Structure Activity Relationship Sar Studies

Correlation of Structural Modifications with Observed Research Outcomes

The biological and chemical outcomes of thiourea (B124793) derivatives are highly dependent on the nature of the substituents on the nitrogen atoms. wikipedia.org In the case of 1,3-dicyclopropyl-thiourea, modifications to the cyclopropyl (B3062369) groups or the thiourea backbone would be expected to significantly alter its activity profile.

Structural modifications can be systematically correlated with research outcomes by comparing this compound to other 1,3-dialkyl-thioureas. The introduction of different alkyl groups in place of the cyclopropyl rings can modulate properties such as lipophilicity, steric hindrance, and electronic effects, which in turn affect biological activity. nih.gov For instance, replacing the compact cyclopropyl groups with bulkier alkyl groups like tert-butyl could increase steric hindrance around the thiourea core, potentially reducing its ability to interact with certain biological targets. Conversely, smaller alkyl groups might allow for better binding but could alter the compound's metabolic stability.

The thiourea core itself is a key pharmacophore, capable of forming hydrogen bonds through its N-H protons and coordinating with metal ions via the sulfur atom. semanticscholar.orgsciencepublishinggroup.com Alterations to this core, such as methylation of the nitrogen atoms, would remove the hydrogen bond donor capability, likely diminishing interactions with biological targets that rely on such bonds.

The following table illustrates hypothetical correlations between structural modifications of a generic 1,3-dialkyl-thiourea scaffold and potential research outcomes, providing a framework for understanding the specific contributions of the dicyclopropyl substitution pattern.

Structural ModificationPredicted Effect on Physicochemical PropertiesPotential Impact on Research Outcome
Replacement of Cyclopropyl with Linear Alkyl Chains (e.g., n-propyl)Increased conformational flexibility, potentially altered lipophilicity.May lead to a decrease in binding affinity due to entropic penalties; could affect cell membrane permeability.
Replacement of Cyclopropyl with Branched Alkyl Chains (e.g., isopropyl, tert-butyl)Increased steric bulk around the thiourea core.Could enhance selectivity for certain targets by preventing binding to others; may hinder access to buried active sites.
Introduction of Polar Functional Groups on the Cyclopropyl Rings (e.g., -OH, -NH2)Increased hydrophilicity and hydrogen bonding potential.May improve aqueous solubility and introduce new hydrogen bonding interactions with a target, potentially increasing potency.
N-Methylation of the Thiourea CoreElimination of N-H hydrogen bond donors.Likely to reduce or abolish activity if hydrogen bonding is critical for the mechanism of action.
Replacement of Sulfur with Oxygen (to form 1,3-dicyclopropyl-urea)Altered hydrogen bonding geometry and electronic distribution of the core.Significant change in biological activity profile due to different coordination properties and hydrogen bond acceptor strength. mst.edu

Design Principles for Modulating Reactivity and Interactions

The design of thiourea derivatives, including this compound, for specific applications is guided by several key principles aimed at modulating their reactivity and intermolecular interactions. These principles leverage the distinct chemical properties of the thiourea moiety and the attached substituents. sciencepublishinggroup.com

One fundamental design principle involves tuning the hydrogen-bonding capacity of the molecule. The two N-H protons of the thiourea backbone are excellent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. smu.edu The strength and directionality of these hydrogen bonds can be modulated by the electronic nature of the substituents on the nitrogen atoms. In this compound, the cyclopropyl groups, being slightly electron-donating, can subtly influence the acidity of the N-H protons and the basicity of the sulfur atom.

The following data table outlines key design principles for modulating the properties of this compound and similar analogs.

Design PrincipleStrategy for this compoundDesired Outcome
Modulation of Hydrogen BondingIntroduce electron-withdrawing or -donating groups on the cyclopropyl rings to alter the acidity of the N-H protons.Enhance or attenuate binding affinity to targets where hydrogen bonding is crucial.
Tuning LipophilicitySubstitute the cyclopropyl rings with functional groups of varying polarity.Optimize membrane permeability and pharmacokinetic profile.
Conformational ConstraintUtilize the inherent rigidity of the cyclopropyl groups to favor a specific bioactive conformation.Increase binding affinity and selectivity by reducing the entropic cost of binding.
Steric ShieldingVary the substitution pattern on the cyclopropyl rings to introduce steric bulk.Improve metabolic stability by blocking sites of metabolism; enhance target selectivity.
Bioisosteric ReplacementReplace cyclopropyl groups with other small rings (e.g., oxetane, azetidine) or other alkyl groups.Fine-tune physicochemical properties while maintaining a similar overall structure.

Impact of Cyclopropyl Substituents on Structural and Electronic Properties Affecting Reactivity

The presence of cyclopropyl groups as substituents on the nitrogen atoms of the thiourea core has a profound impact on the molecule's structural and electronic properties, which in turn dictates its reactivity. The unique nature of the cyclopropyl ring, with its high degree of s-character in the C-H bonds and p-character in the C-C bonds, sets it apart from other alkyl groups. nih.gov

Structural Impact:

Conformational Rigidity: The three-membered ring of the cyclopropyl group is conformationally rigid. This rigidity is imparted to the N-cyclopropyl bond, restricting the rotational freedom compared to a more flexible N-alkyl substituent. This can lead to a more defined three-dimensional structure for this compound, which can be advantageous for specific receptor binding. unl.pt NMR studies on N-cyclopropyl amides have revealed unusual conformational preferences, suggesting that N-cyclopropyl thioureas may also adopt distinct conformations. nih.gov

Steric Profile: The cyclopropyl group has a unique steric profile. While it is a small ring, its planar nature and the orientation of its hydrogens create a distinct shape that can influence how the molecule interacts with its environment. This can affect its ability to fit into enzyme active sites or receptor binding pockets. The steric parameters of substituents are crucial in quantitative structure-activity relationship (QSAR) studies. nih.govsips.org.in

Electronic Impact:

Electron-Donating Character: The cyclopropyl group can act as an electron-donating group through conjugation with adjacent p-orbitals or π-systems. unl.pt In the context of this compound, this electron-donating nature can increase the electron density on the nitrogen atoms and, by extension, on the sulfur atom of the thiourea core. This can enhance the nucleophilicity of the sulfur atom, making it more reactive towards electrophiles.

Influence on N-H Acidity and Hydrogen Bonding: The electron-donating effect of the cyclopropyl groups can decrease the acidity of the N-H protons. This would alter the strength of the hydrogen bonds that this compound can form as a donor. Weaker N-H acidity might be beneficial or detrimental depending on the specific requirements of the target interaction.

Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to those in other alkyl groups. nih.gov This can lead to increased metabolic stability and a longer biological half-life for molecules containing this moiety.

The following table summarizes the key impacts of the cyclopropyl substituents on the properties of the thiourea scaffold.

PropertyImpact of Cyclopropyl SubstituentsConsequence for Reactivity and Interactions
ConformationIncreased rigidity and defined geometry around the N-C(cyclopropyl) bond.Favors specific bioactive conformations, potentially increasing binding affinity and selectivity.
Steric HindranceUnique and defined steric profile.Influences access to binding sites and can provide steric shielding to protect the thiourea core from metabolic attack.
Electronic NatureActs as an electron-donating group.Increases electron density on the thiourea core, enhancing the nucleophilicity of the sulfur atom.
Hydrogen BondingDecreases the acidity of the N-H protons.Modulates the strength of hydrogen bonds formed by the molecule.
Metabolic StabilityGenerally increases resistance to oxidative metabolism.Can lead to a longer in vivo half-life and improved pharmacokinetic properties.

Q & A

Q. What are the optimal synthetic routes for 1,3-Dicyclopropyl-thiourea, and what experimental parameters influence yield?

The synthesis typically involves nucleophilic addition of cyclopropylamine to thiocarbonyl diimidazole or direct reaction of cyclopropyl isothiocyanate with cyclopropylamine. Key parameters include:

  • Temperature : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., thiourea oligomerization) .
  • Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity, while moisture must be excluded to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is used. Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios (1:1.2 amine:thiocarbonyl reagent) .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

  • 1H/13C NMR : Cyclopropyl protons appear as distinct multiplet signals (δ 0.5–1.5 ppm). Thiourea NH protons are deshielded (δ 7–9 ppm) but may broaden due to hydrogen bonding .
  • IR spectroscopy : N-H stretches (3200–3400 cm⁻¹) and C=S absorption (1250–1350 cm⁻¹) confirm functional groups .
  • X-ray crystallography : Resolves bond lengths (C-S ≈ 1.7 Å) and confirms cyclopropane ring geometry .
  • Elemental analysis : Validates purity (>98% for research-grade samples) .

Q. How can researchers assess the thermal stability of this compound under experimental conditions?

  • Thermogravimetric analysis (TGA) : Conduct under nitrogen (heating rate 10°C/min) to determine decomposition onset temperature.
  • Differential scanning calorimetry (DSC) : Identifies phase transitions and exothermic/endothermic events (e.g., melting point ~150–160°C).
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
  • Variable-temperature NMR : Suppress signal broadening by disrupting hydrogen-bonded aggregates at elevated temperatures (e.g., 60°C in DMSO-d6) .
  • Crystallographic validation : Resolve ambiguous NOE correlations or coupling constants with single-crystal X-ray structures .

Q. How can researchers design experiments to probe the reaction mechanisms of this compound in catalytic systems?

  • Kinetic isotope effects (KIE) : Replace NH protons with deuterium to study rate-determining steps in thiourea-mediated catalysis .
  • In situ FTIR/Raman spectroscopy : Monitor intermediate species (e.g., isothiocyanate or carbodiimide byproducts) during reactions .
  • Computational modeling : Use DFT (B3LYP/6-31G*) to map potential energy surfaces for cyclopropane ring-opening pathways .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., enzyme inhibition IC50) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for protein-ligand interactions .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) and analyze degradation half-life via LC-MS .

Data Analysis and Interpretation

Q. Table 1: Common Challenges in Characterizing this compound

Technique Key Parameters Challenges Solutions
NMR Solvent, temperature, concentrationSignal broadening due to H-bondingUse DMSO-d6, elevate temperature
X-ray diffraction Crystal quality, resolutionCyclopropane disorderSlow evaporation crystallization
HPLC Mobile phase, column typeLow UV absorbance of thioureaDerivatization with dansyl chloride

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

  • Error analysis : Compare basis set effects (e.g., 6-31G* vs. def2-TZVP) in DFT calculations .
  • Solvent modeling : Include implicit solvent models (e.g., PCM for DCM) to refine Gibbs free energy predictions .
  • Statistical validation : Apply Bland-Altman plots or ANOVA to assess systematic biases in data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.